1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
Description
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a deuterated and 13C-labeled analog of arabinofuranosyluracil, a nucleoside derivative. Its molecular formula is C₁₀H₁₁D₃¹³CN₂O₆, combining a 2-C-methyl-d3 group (a deuterated methyl substitution) and a 13C isotope at the uracil base. This dual isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and imaging applications, as the isotopes improve detection sensitivity and reduce metabolic interference .
Structurally, it differs from natural arabinofuranosyluracil by the introduction of a methyl group at the 2' carbon of the arabinose moiety, which is further deuterated (d3), and a 13C label in the uracil ring. These modifications aim to stabilize the compound against enzymatic degradation and enable precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
Clé InChI |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves several steps:
Starting Materials: The synthesis begins with uracil and arabinose derivatives.
Glycosylation: The arabinose derivative is glycosylated with uracil under acidic conditions to form the nucleoside.
Methylation: The nucleoside is then methylated at the 2-C position using a methylating agent such as methyl iodide.
Deuteration: The final step involves the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which can be achieved through specific labeling techniques.
Industrial production methods typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, often using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared below with structurally related nucleoside analogs, focusing on isotopic labeling, molecular properties, and functional applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Metabolic Stability: The 2-C-methyl-d3 group in 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C reduces metabolic degradation compared to non-deuterated analogs like FIAU, which is rapidly phosphorylated in cells expressing HSV1-tk . The 13C label allows unambiguous detection in NMR or mass spectrometry, avoiding interference from endogenous compounds .
Imaging Efficiency: FIAU (non-isotopic) shows superior accumulation in HSV1-TK-transduced tumors but lacks isotopic tracing capability. In contrast, 13C-labeled analogs enable quantitative metabolic studies but require specialized imaging modalities . 11C-FMAU and 76Br-BFU, though designed for PET imaging, exhibit divergent DNA incorporation rates (78% vs. 97%), highlighting the impact of halogen vs. methyl modifications on cellular uptake .
Cross-Reactivity and Assay Compatibility: Ara-U analogs (e.g., ara-U-13C,15N₂) exhibit pH-dependent cross-reactivity with antibodies targeting ara-C (1-beta-D-arabinofuranosylcytosine), a property exploited in dual-analyte radioimmunoassays . The deuterated methyl group in 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C minimizes isotopic dilution effects in vivo, improving quantification accuracy compared to non-deuterated versions .
Activité Biologique
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C (commonly referred to as AraU-C) is a synthetic nucleoside analog with potential applications in cancer therapy and imaging. This compound is structurally related to uracil and has been studied for its biological activity, particularly in the context of cancer treatment and cellular metabolism.
AraU-C functions primarily by interfering with nucleic acid synthesis. It is phosphorylated within cells to form active metabolites that can inhibit DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells such as cancer cells. The incorporation of AraU-C into RNA disrupts normal RNA function, which can induce apoptosis in malignant cells.
Cytotoxicity Studies
Research has demonstrated that AraU-C exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Leukemia Cells : Studies indicate that AraU-C has significant effects on leukemia cell lines, showing a concentration-dependent reduction in viable cell counts with IC50 values ranging from 14 to 18 µM for different leukemic cells. This suggests a potent anticancer activity specific to malignant cells while sparing non-cancerous cells .
- Breast Cancer Models : In preclinical models, AraU-C has been investigated for its efficacy in breast cancer treatment. Imaging studies using PET radiotracers labeled with fluorine-18 have shown that compounds similar to AraU-C can be utilized to monitor tumor proliferation and response to therapy .
Pharmacokinetics
The pharmacokinetic profile of AraU-C indicates rapid cellular uptake and metabolism. The compound is excreted primarily through urinary pathways, with some hepatobiliary clearance noted for specific derivatives . The half-life of the radiolabeled versions allows for effective imaging within clinical settings.
Clinical Applications
- Imaging Tumor Proliferation : A study involving the use of 18F-labeled AraU derivatives demonstrated its potential in non-invasive imaging techniques for assessing tumor proliferation. This approach allows clinicians to evaluate the effectiveness of therapeutic interventions in real-time, providing critical insights into treatment efficacy .
- Combination Therapies : Research has explored the use of AraU-C in combination with other chemotherapeutic agents. For example, combining AraU-C with CDK4/6 inhibitors showed enhanced antitumor effects in breast cancer models by inducing G1 arrest and promoting senescence in tumor cells .
Table 1: Summary of Cytotoxicity Data for AraU-C
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia (THP-1) | 14 | RNA incorporation leading to apoptosis |
| Leukemia (K562) | 16 | Disruption of nucleic acid synthesis |
| Breast Cancer | 18 | Inhibition of cell proliferation |
Table 2: Imaging Efficacy of AraU Derivatives
| Imaging Technique | Compound Used | Application | Findings |
|---|---|---|---|
| PET | 18F-AraU | Tumor proliferation assessment | High correlation with Ki-67 expression |
| PET | 18F-FEAU | Monitoring treatment response | Significant reduction in SUVmax post-therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
